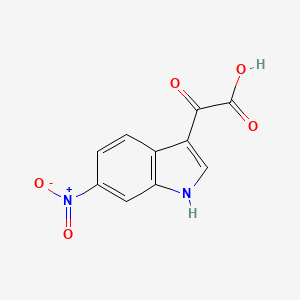![molecular formula C24H29NO8 B12285550 [[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-パバベロキシノリンは、ケシ科の特定の種に自然に存在するアルカロイドです。この化合物は、そのユニークな化学構造と潜在的な薬理学的特性で知られています。
準備方法
合成経路と反応条件
(+)-パバベロキシノリンの合成は、通常、単純な有機分子から始めて、いくつかのステップを必要とします。一般的な合成経路の1つには、特定の試薬と触媒を使用して、目的の化学結合の形成を促進することが含まれます。反応条件は、化合物の正しい形成を確実にするために、多くの場合、制御された温度と圧力を伴います。
工業生産方法
(+)-パバベロキシノリンの工業生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、多くの場合、高度な化学反応器と精製技術を使用して、他の反応副生成物から化合物を分離することが含まれます。
化学反応の分析
反応の種類
(+)-パバベロキシノリンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、1つの官能基を別の官能基と置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな求核剤と求電子剤が含まれます。反応条件は、多くの場合、目的の結果を確実にするために、特定の温度、溶媒、および触媒を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、(+)-パバベロキシノリンの酸化は、さまざまな酸化誘導体を生成する可能性がありますが、還元は化合物の還元形を生成する可能性があります。
科学研究への応用
(+)-パバベロキシノリンには、以下を含むいくつかの科学研究への応用があります。
化学: 有機合成研究でモデル化合物として使用され、反応機構を理解し、新しい合成方法を開発します。
生物学: 研究者は、生物システムへの影響を研究して、生物活性化合物としての可能性を探ります。
医学: さまざまな生理学的プロセスへの影響を含む、潜在的な治療特性について調査されています。
産業: この化合物は、新しい材料や化学製品の開発に使用されます。
科学的研究の応用
(+)-Papaveroxinoline has several scientific research applications, including:
Chemistry: It is used as a model compound in organic synthesis studies to understand reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers study its effects on biological systems to explore its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its effects on various physiological processes.
Industry: The compound is used in the development of new materials and chemical products.
作用機序
(+)-パバベロキシノリンの作用機序は、生物学的システムにおける特定の分子標的との相互作用を含みます。特定の受容体や酵素に結合することにより、その活性を調節することで効果を発揮する可能性があります。関与する正確な経路と標的は、特定の生物学的コンテキストによって異なる場合があります。
類似化合物との比較
(+)-パバベロキシノリンは、以下を含む他の類似のアルカロイドと比較することができます。
パバベリン: ケシ科で見られる別のアルカロイドで、平滑筋弛緩作用で知られています。
ノスカピン: 鎮咳(咳止め)作用を持つアルカロイド。
コデイン: 鎮痛作用と鎮咳作用で知られる、よく知られたアルカロイド。
(+)-パバベロキシノリンのユニークさは、その特定の化学構造と、これらの類似化合物と比較して示す独特の薬理学的特性にあります。
特性
IUPAC Name |
[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO8/c1-13(27)33-22(15-6-7-17(28-3)21(29-4)16(15)11-26)20-19-14(8-9-25(20)2)10-18-23(24(19)30-5)32-12-31-18/h6-7,10,20,22,26H,8-9,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJKQBLXEZPDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
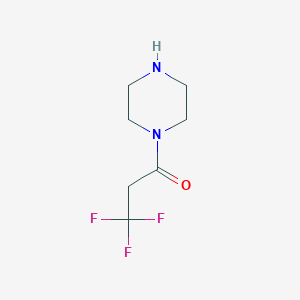
![5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)
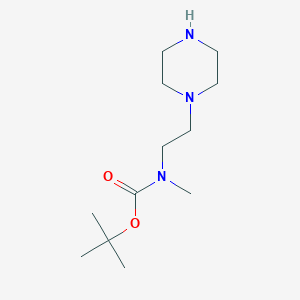

![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
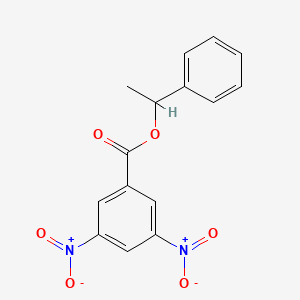
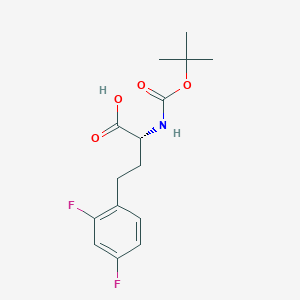
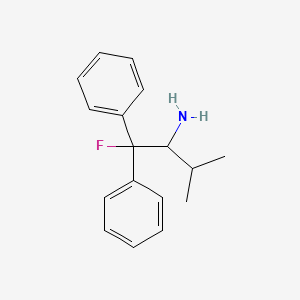
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)
